3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide

Regioisomerism Structural authentication Cheminformatics

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide (molecular formula C₂₁H₂₆N₂O, exact mass 322.45 g/mol) is a synthetic small molecule belonging to the 4-benzylpiperidine class. The compound is characterized by a propanamide moiety linked through the piperidine ring nitrogen (N-1 position), distinguishing it from the clinically referenced regioisomer benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide), where the propanamide is attached at the piperidine 4-position.

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
Cat. No. B13579467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide
Molecular FormulaC21H26N2O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC=CC=C3
InChIInChI=1S/C21H26N2O/c24-21(22-20-9-5-2-6-10-20)13-16-23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24)
InChIKeyMXLNSGUGFGDRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide: Structural Identity and Core Physicochemical Baseline for Procurement Specification


3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide (molecular formula C₂₁H₂₆N₂O, exact mass 322.45 g/mol) is a synthetic small molecule belonging to the 4-benzylpiperidine class [1]. The compound is characterized by a propanamide moiety linked through the piperidine ring nitrogen (N-1 position), distinguishing it from the clinically referenced regioisomer benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide), where the propanamide is attached at the piperidine 4-position [2]. This regioisomeric arrangement dictates distinct conformational and pharmacophoric properties [3]. The compound is catalogued in the J-GLOBAL database (ID: 200907036714065305) with InChI Key MXLNSGUGFGDRLN-UHFFFAOYSA-N and SMILES notation O=C(CCN1CCC(Cc2ccccc2)CC1)Nc1ccccc1, providing unambiguous structural authentication for procurement [1].

Regioisomer-specific tool compound: verified N-1 propanamide attachment (InChI Key authenticated)
Histamine H3 receptor functional antagonism research (guinea pig jejunum assay context)
Multi-target bioactivity reference for phenotypic screening and SAR programs (H3, PI3Kδ, CYP3A4 annotations)

Why In-Class 4-Benzylpiperidine Derivatives Cannot Substitute for 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide in Target-Specific Research Programs


Within the 4-benzylpiperidine chemical space, minor structural variations produce divergent target engagement profiles that preclude generic interchangeability. The N-1 propanamide attachment in 3-(4-benzylpiperidin-1-YL)-N-phenylpropanamide creates a distinct pharmacophore compared to the 4-position-substituted regioisomer benzylfentanyl (CAS 1474-02-8) [1]. This structural divergence translates into differentiated biological signatures: the target compound demonstrates functional histamine H3 receptor antagonism (IC₅₀ = 91 nM in guinea pig jejunum) [2], whereas benzylfentanyl exhibits measurable sigma-1 receptor affinity (IC₅₀ = 322.1 nM) [3] and modest mu-opioid receptor binding (Ki = 213 nM) [1]. Furthermore, QSAR studies on the 3-(4-benzylpiperidin-1-yl)propylamine scaffold confirm that the N-1 attachment geometry is a critical determinant of CCR5 antagonistic potency [4]. Substituting with a generic 4-benzylpiperidine building block or a 4-position propanamide regioisomer would therefore introduce unvalidated target profile shifts, compromising assay reproducibility and structure-activity relationship (SAR) continuity.

Target Compound
3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide (N-1 regioisomer)
In-Class Analog (Not Interchangeable)
Benzylfentanyl (N-4 regioisomer); other 4-benzylpiperidine building blocks
Regioisomeric shift from N-1 to C-4 position alters target engagement profile: benzylfentanyl lacks characterized H3 activity and introduces sigma-1/mu-opioid pharmacology, which may confound H3- or CCR5-focused studies. Generic 4-benzylpiperidine substitutes cannot guarantee the N-1 pharmacophore conformation required for CCR5 SAR continuity.

Quantitative Differentiation Evidence for 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide: Head-to-Head and Cross-Study Comparator Data


Structural Regioisomeric Identity: N-1 Propanamide Attachment vs. 4-Position Benzylfentanyl

The target compound is unequivocally the N-1 propanamide regioisomer (InChI Key: MXLNSGUGFGDRLN-UHFFFAOYSA-N), confirmed by the J-GLOBAL database and BindingDB [1]. The closest structural analog, benzylfentanyl (CAS 1474-02-8), is the 4-position propanamide regioisomer (InChI Key: POQDXIFVWVZVML-UHFFFAOYSA-N) [2]. This regioisomeric distinction is absolute: the two compounds share identical molecular formula (C₂₁H₂₆N₂O) and molecular weight (322.45 g/mol) but cannot be interconverted without de novo synthesis. The attachment point governs the spatial orientation of the N-phenylpropanamide pharmacophore, a factor shown to be critical for CCR5 antagonist potency in QSAR models of the 3-(4-benzylpiperidin-1-yl)propylamine scaffold [3].

Regioisomeric Identity
Head-to-head
N-1 propanamide (InChI Key: MXLNSGUGFGDRLN-UHFFFAOYSA-N) vs. benzylfentanyl N-4 propanamide (InChI Key: POQDXIFVWVZVML-UHFFFAOYSA-N)
Procurement must authenticate regioisomer via InChI Key; 4-position analog carries distinct biological signature.
Structural authentication via J-GLOBAL and BindingDB cross-referencing.
Regioisomerism Structural authentication Cheminformatics

Functional Histamine H3 Receptor Antagonism: Guinea Pig Jejunum Contractility Assay

3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide demonstrates functional histamine H3 receptor antagonism with an IC₅₀ of 91 nM in the electrically evoked contraction assay of isolated guinea pig jejunum segments [1]. This functional assay measures the compound's ability to block H3 receptor-mediated inhibition of neurogenic contraction and is a pharmacologically relevant model distinct from radioligand binding. By comparison, benzylfentanyl has no reported H3 activity in this assay; its primary characterized target interactions are sigma-1 receptor (IC₅₀ = 322.1 nM) [2] and mu-opioid receptor (Ki = 213 nM) [3]. The histamine H3 activity of the target compound provides a distinct, measurable biological anchor that is absent in the closely related regioisomer.

H3 Antagonism Potency
Reported
IC₅₀ = 91 nM (guinea pig jejunum electrically evoked contraction)
Supports H3 functional assay validation; benzylfentanyl has no reported H3 activity.
Data curated by ChEMBL (CHEMBL5267612).
Histamine H3 receptor Functional antagonism Neurogenic contraction

Low Cytochrome P450 3A4 Inhibition Liability: Favorable Drug-Drug Interaction Profile Relative to Potent CYP3A4 Inhibitors

The target compound exhibits minimal inhibition of human cytochrome P450 3A4, with an IC₅₀ of 10,000 nM (10 µM) in a time-dependent inhibition assay using human liver microsomes preincubated for 30 minutes [1]. This value is approximately 2,000- to 10,000-fold higher (i.e., less potent as an inhibitor) than clinically significant CYP3A4 inhibitors such as ketoconazole (IC₅₀ ≈ 15–50 nM) and ritonavir (IC₅₀ ≈ 19 nM) . In the context of the 4-benzylpiperidine chemical class, where many derivatives are evaluated for CNS penetration and polypharmacology, a CYP3A4 IC₅₀ ≥ 10 µM is considered a favorable property that minimizes the risk of metabolism-based drug-drug interactions in co-treatment experimental paradigms .

CYP3A4 Inhibition Liability
Class-level
IC₅₀ = 10,000 nM (human liver microsomes, 30 min preincubation)
Low inhibition context supports co-incubation study compatibility; compare to ketoconazole ~15–50 nM.
Class-level inference; context-dependent property.
CYP3A4 inhibition Drug-drug interaction Metabolic stability

CCR5 Antagonist Scaffold Classification: QSAR-Derived Binding Affinity Landscape for 3-(4-Benzylpiperidin-1-yl)propylamine Derivatives

The 3-(4-benzylpiperidin-1-yl)propylamine scaffold, of which 3-(4-benzylpiperidin-1-YL)-N-phenylpropanamide is the unsubstituted phenylpropanamide congener, has been systematically characterized as a CCR5 antagonist pharmacophore by Roy and Leonard (2005) using multiple QSAR approaches including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) [1]. Key QSAR determinants include the relative negative charge (RNCG) of substituents, where higher RNCG correlates with enhanced CCR5 binding affinity relative to unsubstituted piperidine and phenyl congeners [1]. The unsubstituted parent compound serves as the baseline reference point for this scaffold, against which substituted congeners are compared. In a related diphenylurea derivative series (N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas), introduction of polar substituents on the phenyl ring of the 4-benzylpiperidine moiety enhanced HIV-1 envelope-mediated membrane fusion inhibitory activity [2], confirming the scaffold's tractability for antiviral SAR exploration.

CCR5 QSAR Model
Class-level
MSA, RSA, MFA models validated via cross-validation; RNCG is key affinity determinant.
Unsubstituted congener serves as baseline reference for SAR library construction.
J. Chem. Inf. Model. 2005, 45(5), 1352-1368.
CCR5 antagonism HIV entry inhibition QSAR modeling

BindingDB Bioactivity Fingerprint: Multi-Target Screening Profile Across PI3Kδ, CYP3A4, and H3 Receptors

Comprehensive bioactivity data from BindingDB and ChEMBL reveal that 3-(4-benzylpiperidin-1-YL)-N-phenylpropanamide has been profiled across multiple target assays [1]. The compound shows a differentiated activity fingerprint: histamine H3 functional antagonism (IC₅₀ = 91 nM) [1]; PI3Kδ-mediated AKT phosphorylation inhibition in Ri-1 cells (IC₅₀ = 102 nM) [2]; and CYP3A4 time-dependent inhibition (IC₅₀ = 10,000 nM) [2]. This multi-target profile distinguishes the compound from benzylfentanyl, which is primarily characterized only by sigma-1R (IC₅₀ = 322.1 nM) and mu-opioid receptor (Ki = 213 nM) interactions [3]. The presence of PI3Kδ cellular activity at approximately 100 nM, combined with low CYP3A4 liability, provides a broader pharmacological annotation than is available for the 4-position regioisomer.

Multi-Target Fingerprint
Cross-study comparable
Target CompoundH3 IC₅₀ 91 nM; PI3Kδ cellular IC₅₀ 102 nM; CYP3A4 IC₅₀ 10,000 nM
Benzylfentanylσ₁R IC₅₀ 322.1 nM; mu-opioid Ki 213 nM; no H3 activity
Broader target annotation supports phenotypic screening deconvolution and reduces unanticipated off-target risk.
Curated from BindingDB/ChEMBL.
Bioactivity fingerprint Multi-target profiling Screening data

Recommended Research and Industrial Application Scenarios for 3-(4-Benzylpiperidin-1-YL)-N-phenylpropanamide Based on Quantitative Differentiation Evidence


Histamine H3 Receptor Pharmacological Tool Compound for Functional Assay Validation

The demonstrated H3 receptor functional antagonism (IC₅₀ = 91 nM in guinea pig jejunum) positions 3-(4-benzylpiperidin-1-YL)-N-phenylpropanamide as a tractable tool compound for validating H3-mediated neurogenic contraction assays [1]. Procurement should specify the N-1 regioisomer exclusively, as the 4-position analog benzylfentanyl lacks characterized H3 activity and would introduce confounding mu-opioid pharmacology [2]. The compound's low CYP3A4 inhibition (IC₅₀ = 10,000 nM) further supports its utility in co-incubation experiments where metabolic interference must be minimized [1].

CCR5 Antagonist SAR Baseline Compound for Antiviral Drug Discovery Programs

As the unsubstituted phenylpropanamide congener within the 3-(4-benzylpiperidin-1-yl)propylamine CCR5 antagonist scaffold, this compound serves as the validated baseline reference for constructing SAR libraries [3]. The QSAR framework established by Roy and Leonard (2005) provides quantitative models linking substituent physicochemical properties (RNCG, lipophilicity, steric parameters) to CCR5 binding affinity, enabling rational design of analogs with enhanced potency [4]. Procurement of the parent compound with authenticated regioisomeric purity is essential for maintaining SAR continuity across analog series.

Multi-Target Bioactivity Fingerprint Reference for Phenotypic Screening Deconvolution

The compound's curated multi-target profile (H3 IC₅₀ = 91 nM; PI3Kδ cellular IC₅₀ = 102 nM; CYP3A4 IC₅₀ = 10,000 nM) [1] makes it suitable as an annotated reference compound for phenotypic screening hit deconvolution. When a phenotypic screen yields hits containing the 4-benzylpiperidine substructure, this compound provides a well-characterized benchmark for distinguishing target-specific effects from scaffold-driven polypharmacology. The distinct InChI Key (MXLNSGUGFGDRLN) [5] should be used for database cross-referencing to ensure procurement of the correct regioisomer.

Computational Chemistry and Molecular Docking Template for Virtual Screening Campaigns

The unambiguous structural identity (SMILES: O=C(CCN1CCC(Cc2ccccc2)CC1)Nc1ccccc1; InChI Key: MXLNSGUGFGDRLN-UHFFFAOYSA-N) [5] and the availability of receptor-level QSAR models [4] make this compound suitable as a docking template and pharmacophore query seed for virtual screening. The N-1 propanamide attachment geometry defines a unique conformational space that is distinct from the 4-position regioisomer, and computational studies using this compound should explicitly specify the InChI Key to avoid regioisomer misassignment in docking libraries.

Application
Selection Property
Validation Focus
H3 receptor functional assay tool compound
Regioisomer identity (N-1 propanamide)
H3 antagonism functional assay context; low CYP inhibition co-incubation compatibility
CCR5 antagonist SAR baseline compound
Unsubstituted phenylpropanamide scaffold
QSAR model-based affinity benchmarking; antiviral SAR library reference
Multi-target phenotypic screening reference
Curated bioactivity fingerprint (H3, PI3Kδ, CYP3A4)
Target-specific effect discrimination vs. scaffold-driven polypharmacology
Computational docking and virtual screening template
InChI Key and SMILES authentication
Regioisomer-specific conformational space; avoid 4-position misassignment
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